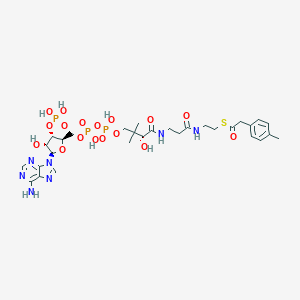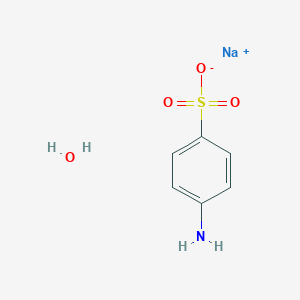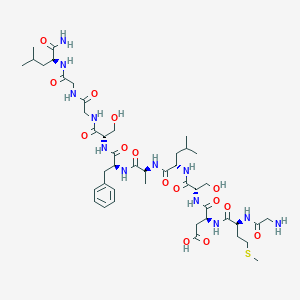
4-Tolylacetyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tolylacetyl-coenzyme A (4-Tolylacetyl-CoA) is a molecule that plays a crucial role in the metabolism of fatty acids. It is an intermediate compound in the beta-oxidation of fatty acids, which is a process that breaks down fatty acids to produce energy. 4-Tolylacetyl-CoA is synthesized in the liver and is involved in the breakdown of long-chain fatty acids. This molecule has been extensively studied due to its importance in fatty acid metabolism, and its potential applications in scientific research.
Wirkmechanismus
4-Tolylacetyl-CoA is an intermediate compound in the beta-oxidation pathway of fatty acid metabolism. It is involved in the breakdown of long-chain fatty acids to produce energy. The breakdown of fatty acids occurs in the mitochondria of cells, and 4-Tolylacetyl-CoA is an essential component of this process.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Tolylacetyl-CoA are related to its role in fatty acid metabolism. This molecule is involved in the breakdown of long-chain fatty acids to produce energy. The breakdown of fatty acids is essential for the production of ATP, which is the primary source of energy for cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Tolylacetyl-CoA in lab experiments is its role in fatty acid metabolism. This molecule is involved in a crucial pathway that is essential for the production of energy. Additionally, 4-Tolylacetyl-CoA is a well-studied molecule, and there is a significant amount of information available on its properties and behavior.
One of the limitations of using 4-Tolylacetyl-CoA in lab experiments is its complexity. The synthesis of this molecule requires specialized equipment and expertise, which can be challenging for some researchers. Additionally, the use of 4-Tolylacetyl-CoA in lab experiments requires a significant amount of resources, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for research involving 4-Tolylacetyl-CoA. One area of research is the study of the regulation of fatty acid metabolism. This molecule is involved in a complex pathway that is regulated by several enzymes and other factors. Understanding the regulation of this pathway could lead to new treatments for metabolic disorders.
Another area of research is the development of new drugs that target fatty acid metabolism. 4-Tolylacetyl-CoA has been used to study the effects of various drugs on fatty acid metabolism, and this research could lead to the development of new treatments for metabolic disorders.
Conclusion:
In conclusion, 4-Tolylacetyl-CoA is a crucial molecule in the metabolism of fatty acids. It is involved in the beta-oxidation pathway, which is essential for the production of energy. This molecule has been extensively studied, and its potential applications in scientific research are significant. The synthesis of 4-Tolylacetyl-CoA is a complex process that requires specialized equipment and expertise. However, the use of this molecule in lab experiments has several advantages, including its role in fatty acid metabolism and the significant amount of information available on its properties and behavior. There are several future directions for research involving 4-Tolylacetyl-CoA, including the study of the regulation of fatty acid metabolism and the development of new drugs that target this pathway.
Synthesemethoden
The synthesis of 4-Tolylacetyl-CoA involves several steps, starting with the synthesis of 4-Tolylacetic acid. This acid is then converted to its corresponding thioester, which is then coupled with coenzyme A to form 4-Tolylacetyl-CoA. The synthesis of 4-Tolylacetyl-CoA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-Tolylacetyl-CoA has been used extensively in scientific research to study the metabolism of fatty acids. It has been used to study the beta-oxidation pathway and the regulation of fatty acid metabolism. This molecule has also been used to study the effects of various drugs on fatty acid metabolism.
Eigenschaften
CAS-Nummer |
124924-92-1 |
|---|---|
Produktname |
4-Tolylacetyl-coenzyme A |
Molekularformel |
C30H44N7O17P3S |
Molekulargewicht |
899.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-4-6-18(7-5-17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
GOWLCGDSMBSDPX-FUEUKBNZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyme |
4-tolylacetyl-CoA 4-tolylacetyl-coenzyme A coenzyme A, 4-tolylacetyl- p-tolylacetyl-coenzyme A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)


![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)


